molecular formula C₂₃H₁₁Cl₆N₅O₂ B1144597 Lamotrigine impurity H CAS No. 1373393-59-9

Lamotrigine impurity H

Cat. No. B1144597
M. Wt: 602.08
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Lamotrigine involves multiple steps, starting from 2,3-dichlorotoluene, which is oxidized and then subjected to reactions leading to the formation of 2,3-dichlorobenzoyl cyanide. This intermediate reacts with aminoguanidine bicarbonate and undergoes cyclization, yielding Lamotrigine with an overall yield of about 12% (Lin Yuan, 2006). The formation of Impurity H and other impurities can occur at different stages of this synthesis process due to variations in reaction conditions or the presence of additional reactants.

Molecular Structure Analysis

Lamotrigine and its impurities, including Impurity H, have distinct molecular structures that can be analyzed through various spectroscopic methods. The detailed molecular structure of Lamotrigine Impurity H is not explicitly mentioned in the provided studies, but understanding the structure of Lamotrigine itself and common impurities can be achieved through advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions and Properties

Impurity H, like Lamotrigine, may participate in chemical reactions depending on its specific functional groups. Lamotrigine's ability to inhibit monoamine uptake in vitro suggests interactions with biological molecules, a property that could be shared or altered in its impurities depending on their structure (E. Southam, D. Kirkby, G. Higgins, R. Hagan, 1998).

Physical Properties Analysis

The physical properties of Lamotrigine Impurity H, such as solubility, melting point, and stability, are essential for its identification and quantification. These properties can be determined through various analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has been utilized to detect impurities at sub-ppm levels (D. Carrier, C. Eckers, J. Wolff, 2008).

Chemical Properties Analysis

Understanding the chemical properties of Lamotrigine Impurity H, such as its reactivity, stability under various conditions, and potential for forming derivatives, is crucial for its management and control during the manufacturing process. Analytical methods like HPLC and spectrophotometry have been developed for the determination of Lamotrigine in the presence of its impurities, indicating the importance of chemical properties analysis in quality control (N. Youssef, E. Taha, 2007).

Scientific Research Applications

Pharmacological Properties and Clinical Efficacy in Epilepsy

Lamotrigine's efficacy in epilepsy management is well-documented, highlighting its mechanism of action in inhibiting the release of excitatory neurotransmitters and stabilizing neuronal membranes. Studies have shown lamotrigine's effectiveness as both monotherapy and adjunctive therapy in treating resistant partial seizures and secondarily generalized tonic-clonic seizures. The broad-spectrum efficacy of lamotrigine against various seizure types, including Lennox-Gastaut syndrome and absence seizures, marks its importance in epilepsy treatment (Goa, Ross, & Chrisp, 1993; Hyunmi Choi & M. Morrell, 2003).

Efficacy in Neuropathic Pain Management

Lamotrigine has shown promise in the treatment of neuropathic pain, a condition often resistant to conventional pain management strategies. Its mechanism, potentially involving the modulation of voltage-sensitive sodium channels and inhibition of glutamate release, suggests a role for lamotrigine in alleviating painful neuropathic conditions (McCleane, 2000).

Impact on Cognitive and Behavioral Functions

Research into lamotrigine's neurophysiologic and neuropsychologic profiles indicates it does not adversely affect cognitive functions or evoked responses, contrasting with some antiepileptic drugs that can impair cognitive performance. This aspect underscores its suitability for long-term use in epilepsy and mood disorders, where cognitive function preservation is crucial (Marciani, Spanedda, & Mattia, 1999).

Role in Bipolar Disorder Management

The mood-stabilizing effects of lamotrigine are particularly notable in bipolar disorder treatment. Lamotrigine is effective in preventing mood relapses and has been investigated for its utility in bipolar depression and as a potential option for maintenance therapy. The evidence points towards its efficacy in the prevention of depressive episodes, highlighting its unique position in the management of bipolar disorder (Bowden et al., 2004; Ng, Hallam, Lucas, & Berk, 2007).

Safety And Hazards

Lamotrigine is toxic if swallowed and may cause an allergic skin reaction . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The precise mechanism of action of Lamotrigine in the central nervous system (CNS) still needs to be determined . There is evidence that lamotrigine could have some clinical efficacy in certain neuropathic pain states .

properties

IUPAC Name

2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11Cl6N5O2/c24-13-7-1-4-10(16(13)27)19-20(30-21(35)11-5-2-8-14(25)17(11)28)31-23(34-33-19)32-22(36)12-6-3-9-15(26)18(12)29/h1-9H,(H2,30,31,32,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGAPUQPXJNKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Cl6N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lamotrigine impurity H

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